molecular formula C15H19N3O3 B2552922 ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate CAS No. 1311830-73-5

ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate

Cat. No.: B2552922
CAS No.: 1311830-73-5
M. Wt: 289.335
InChI Key: NSAUTCXDLFYGQP-UHFFFAOYSA-N
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Description

Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a benzyl group, and a cyanomethyl group.

Preparation Methods

The synthesis of ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate typically involves multiple steps. One common method includes the reaction of benzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with N-methylamine to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a stable complex with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as pesticides and pharmaceuticals .

Comparison with Similar Compounds

Ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate can be compared with other carbamate compounds such as:

This compound’s unique combination of functional groups makes it particularly versatile and valuable for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl N-[2-[benzyl(cyanomethyl)amino]-2-oxoethyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-21-15(20)17(2)12-14(19)18(10-9-16)11-13-7-5-4-6-8-13/h4-8H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAUTCXDLFYGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)CC(=O)N(CC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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